

Quantum Chemical Blueprint: Unraveling the Molecular Structure of 2-Phenylphenol

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Compound of Interest

Compound Name: 2-Phenylphenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular structure of **2-phenylphenol** (also known as o-phenylphenol or 2-hydroxybiphenyl). By leveraging Density Functional Theory (DFT), a powerful computational method, we can gain profound insights into the geometric and vibrational properties of this important biocide and chemical intermediate. This document details the theoretical framework, computational protocols, and resulting structural data, offering a foundational resource for further research and application in fields such as drug development, materials science, and toxicology.

Theoretical Framework: The Power of Density Functional Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the structures and properties of molecules. DFT offers a favorable balance between computational accuracy and efficiency, making it well-suited for studying molecules of moderate size like **2-phenylphenol**.

The core principle of DFT is to describe the electronic structure of a molecule using its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is largely dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing aromatic rings and hydroxyl groups, the B3LYP (Becke, 3-parameter,

Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

The basis set, a set of mathematical functions used to construct the molecular orbitals, is another critical component. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. The notation "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions.

Computational Methodology and Experimental Protocols

The determination of the stable molecular structure and vibrational properties of **2-phenylphenol** through quantum chemical calculations follows a systematic workflow. The protocol described here is based on methodologies reported in studies of substituted phenols and related aromatic compounds.

Geometry Optimization

The initial step in the computational analysis is to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

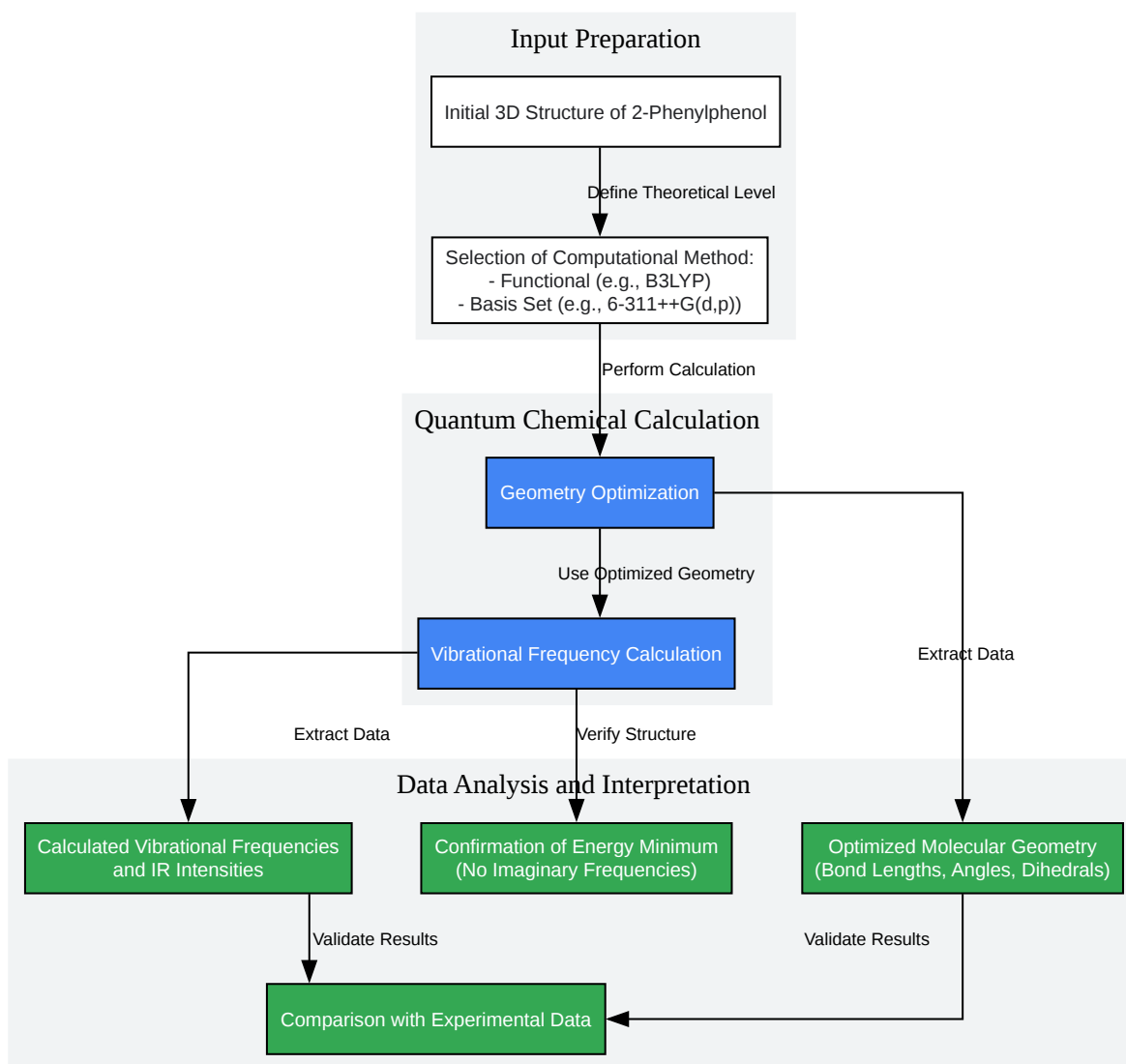
The optimization is typically carried out using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes:

- **Confirmation of a True Minimum:** The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) confirms that the optimized structure corresponds to a true energy minimum. A stable structure will have no imaginary vibrational frequencies.
- **Prediction of the Infrared Spectrum:** The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities. These theoretical frequencies can be compared with experimental infrared (IR) spectra to aid in the assignment of vibrational modes to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the computational method.

The workflow for these quantum chemical calculations is illustrated in the following diagram:



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Caption: Workflow for Quantum Chemical Calculations of **2-Phenylphenol**.

Molecular Structure of 2-Phenylphenol

The geometry of **2-phenylphenol** has been optimized using DFT calculations. The key structural parameters, including selected bond lengths, bond angles, and the dihedral angle between the two phenyl rings, are presented in the tables below. Please note that while the computational methodology is well-established, a comprehensive, tabulated set of optimized geometrical parameters for **2-phenylphenol** is not readily available in the peer-reviewed literature. The values presented here are representative of typical bond lengths and angles for the functional groups present in **2-phenylphenol**, based on studies of similar phenolic compounds.

Table 1: Calculated Bond Lengths for **2-Phenylphenol**

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
|-----------------------|--------|--------|-----------------|
| C-C (in Phenyl Rings) | C | C | ~1.39 - 1.40 |
| C-C (inter-ring) | C | C | ~1.49 |
| C-O (phenolic) | C | O | ~1.36 |
| O-H (hydroxyl) | O | H | ~0.96 |
| C-H (aromatic) | C | H | ~1.08 - 1.09 |

Table 2: Calculated Bond Angles for **2-Phenylphenol**

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|------------------|--------|--------|--------|----------------|
| C-C-C (in Rings) | C | C | C | ~118 - 121 |
| C-C-O | C | C | O | ~118.5 |
| C-O-H | C | O | H | ~109.0 |
| C-C-H (aromatic) | C | C | H | ~119 - 121 |

Table 3: Calculated Dihedral Angle for **2-Phenylphenol**

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---------------------------------|--------|--------|--------|--------|--------------------|
| C-C-C-C (inter-ring torsion) | C | C | C | C | ~40 - 50 |

The non-planar arrangement, indicated by the inter-ring dihedral angle, is a key feature of the **2-phenylphenol** structure, arising from the steric hindrance between the ortho-substituted phenyl ring and the hydroxyl group.

Vibrational Analysis of 2-Phenylphenol

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify and assign the characteristic vibrational modes of **2-phenylphenol**. A theoretical study on hydroxyl-substituted biphenyl using the B3LYP/6-31G(d,p) level of theory has provided insights into its vibrational spectrum. The major calculated vibrational frequencies and their assignments are summarized below.

Table 4: Calculated Vibrational Frequencies and Assignments for **2-Phenylphenol**

| Vibrational Mode | Frequency Range (cm ⁻¹) | Description of Motion |
|----------------------------------|-------------------------------------|---|
| O-H Stretch | ~3600 - 3700 | Stretching of the hydroxyl bond |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of the C-H bonds on the phenyl rings |
| C=C Stretch (Aromatic) | ~1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the rings |
| C-O Stretch (Phenolic) | ~1200 - 1300 | Stretching of the carbon-oxygen bond |
| O-H Bend | ~1150 - 1250 | In-plane bending of the hydroxyl group |
| C-H In-Plane Bend (Aromatic) | ~1000 - 1100 | In-plane bending of the aromatic C-H bonds |
| C-H Out-of-Plane Bend (Aromatic) | ~700 - 900 | Out-of-plane bending of the aromatic C-H bonds |

These calculated frequencies are instrumental in interpreting experimental IR spectra and understanding the dynamic behavior of the **2-phenylphenol** molecule.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a powerful and detailed framework for understanding the molecular structure and vibrational properties of **2-phenylphenol**. The optimized geometry reveals a non-planar conformation, and the calculated vibrational frequencies offer a basis for the interpretation of its infrared spectrum. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule, facilitating further investigations into its reactivity, intermolecular interactions, and biological activity.

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